molecular formula C6H5F6N3O B15227848 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol

Cat. No.: B15227848
M. Wt: 249.11 g/mol
InChI Key: ZFYGWMGIWKVLRD-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol is a compound that features both an imidazole ring and a trifluoromethyl group. This combination of functional groups imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of trifluoromethylated ketones with amines under specific conditions. For instance, trifluoromethylated ketones can be added dropwise to a solution of 2,6-diaminopyridine in methanol at 0°C, followed by heating under reflux for 24 hours . This method allows for the formation of the desired imidazole derivative with high specificity.

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active sites of enzymes or receptors .

Comparison with Similar Compounds

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol can be compared with other trifluoromethyl-containing compounds such as:

The uniqueness of this compound lies in its combination of an imidazole ring and a trifluoromethyl group, which imparts a unique set of chemical and physical properties that are valuable in multiple fields of research and industry.

Properties

Molecular Formula

C6H5F6N3O

Molecular Weight

249.11 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethyl)-1H-imidazol-5-yl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C6H5F6N3O/c7-5(8,9)2-1(14-4(13)15-2)3(16)6(10,11)12/h3,16H,(H3,13,14,15)

InChI Key

ZFYGWMGIWKVLRD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)N)C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

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